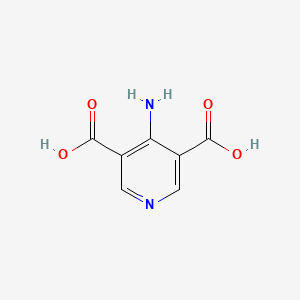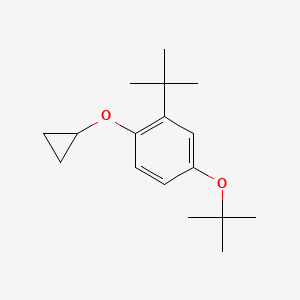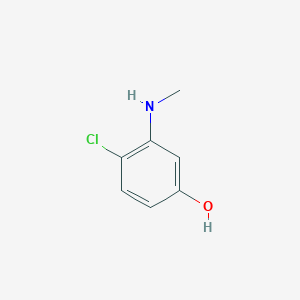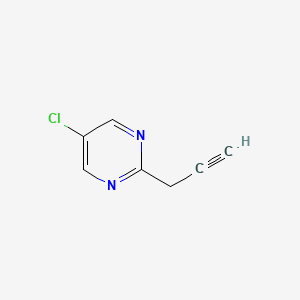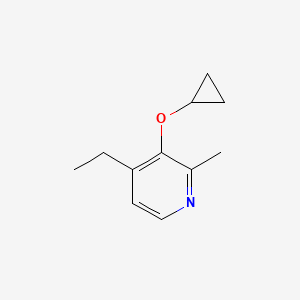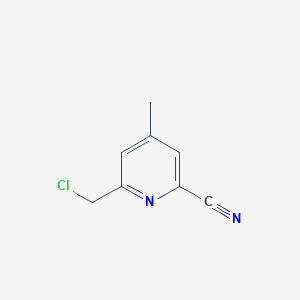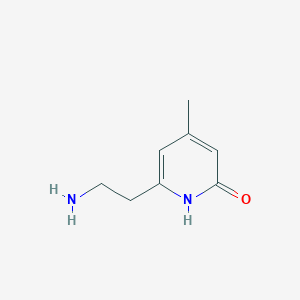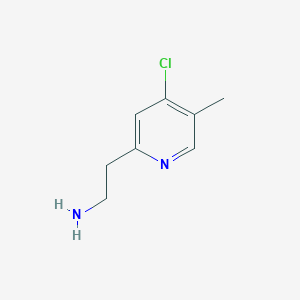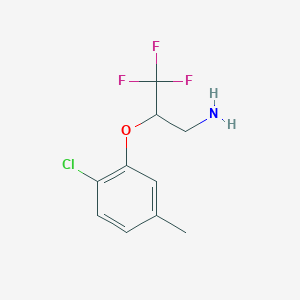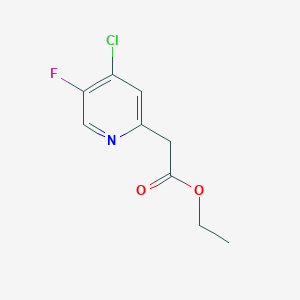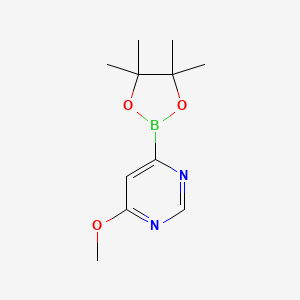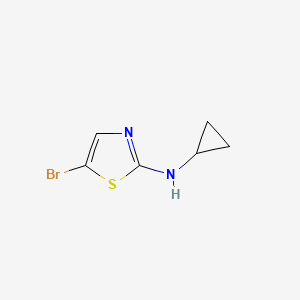
5-Bromo-N-cyclopropylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the nitrogen atom of the thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The cyclopropyl group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can be performed to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-N-methyl-1,3-thiazol-2-amine
Comparison: Compared to similar compounds, 5-Bromo-N-cyclopropyl-1,3-thiazol-2-amine is unique due to the presence of the cyclopropyl group. This structural feature can influence its reactivity, biological activity, and overall stability. The cyclopropyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H7BrN2S |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
5-bromo-N-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-8-6(10-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
NEQIYAKHFPHCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
